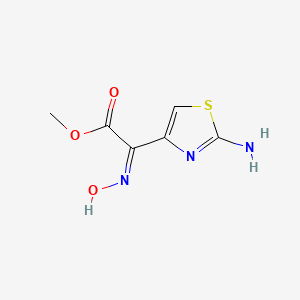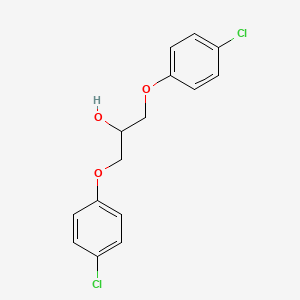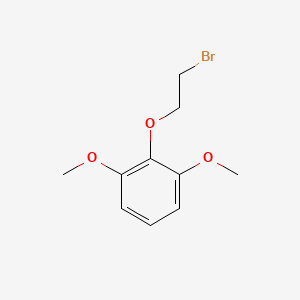
2-(2-Bromoethoxy)-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups and a bromoethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 2-bromoethanol in the presence of a base. The reaction proceeds via a Williamson ether synthesis mechanism, where the base deprotonates the hydroxyl group of 2-bromoethanol, forming an alkoxide. This alkoxide then attacks the electrophilic carbon of the 1,3-dimethoxybenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Bromoethoxy)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, forming 2-ethoxy-1,3-dimethoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 2-ethoxy-1,3-dimethoxybenzene.
科学研究应用
2-(2-Bromoethoxy)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Bromoethoxy)-1,3-dimethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the bromo group with the nucleophile .
相似化合物的比较
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar bromoethoxy group but is part of a tetrahydropyran ring.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the aromatic benzene ring.
2-Bromoethyl methyl ether: This compound has a bromoethoxy group but is simpler in structure.
Uniqueness
2-(2-Bromoethoxy)-1,3-dimethoxybenzene is unique due to the presence of both methoxy and bromoethoxy groups on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic applications .
属性
CAS 编号 |
59825-50-2 |
|---|---|
分子式 |
C10H13BrO3 |
分子量 |
261.11 g/mol |
IUPAC 名称 |
2-(2-bromoethoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3 |
InChI 键 |
ROCQBXNHIFPJMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
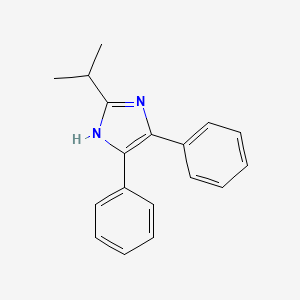
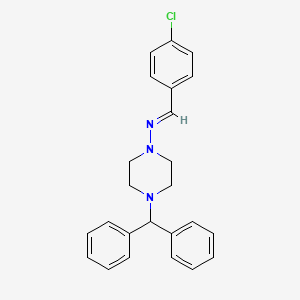
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)

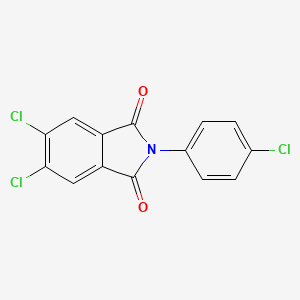
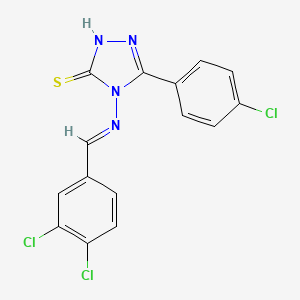
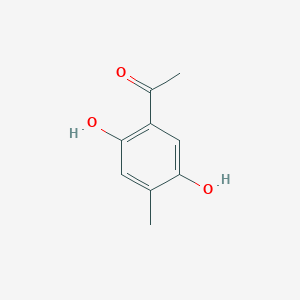
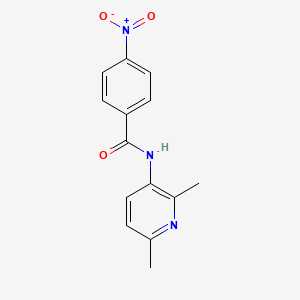
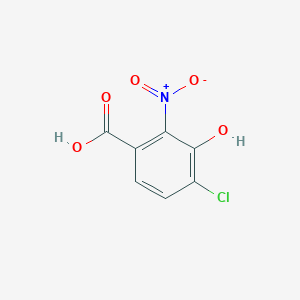
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
